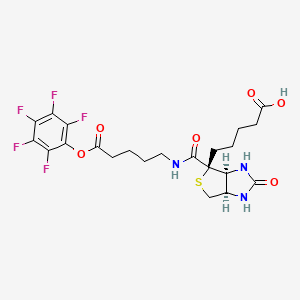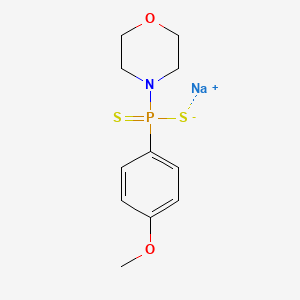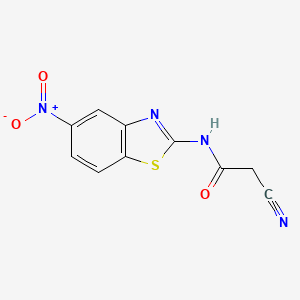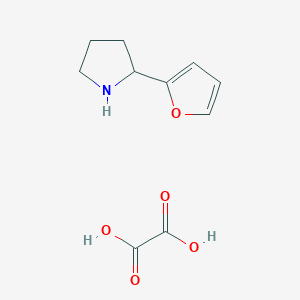
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzoyl group, and a methanethioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanethioyl Group: The methanethioyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alcohols or amines can be used in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Esters or amides.
科学的研究の応用
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a methanethioyl group.
(1R,2S)-2-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a methanethioyl group.
Uniqueness
The presence of the methanethioyl group in (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming covalent bonds with biological targets. This makes it distinct from similar compounds and valuable for specific applications.
特性
分子式 |
C15H16O3S |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-6-2-1-5-10(11)9-19)12-7-3-4-8-13(12)15(17)18/h1-2,5-6,9,12-13H,3-4,7-8H2,(H,17,18)/t12-,13+/m0/s1 |
InChIキー |
FERIPULZWUFQCB-QWHCGFSZSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=CC=C2C=S)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2C=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


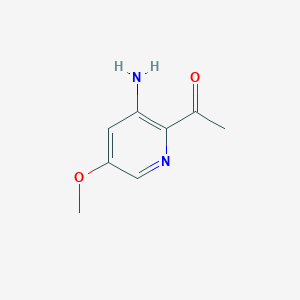

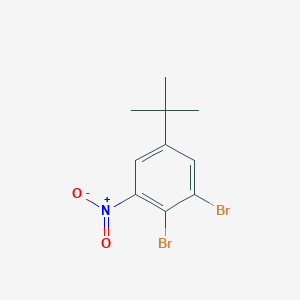
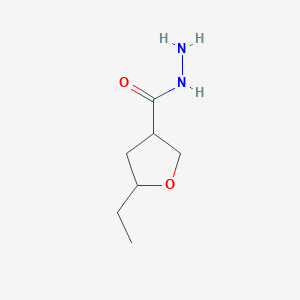
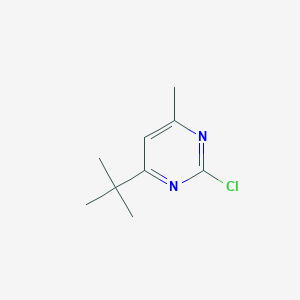
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
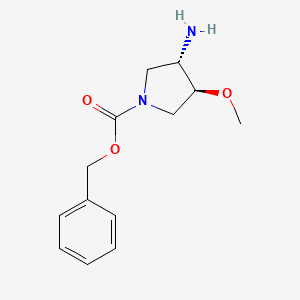
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)


